molecular formula C10H14O3S B1367452 Methyl 2,4,6-trimethylbenzenesulfonate CAS No. 70920-59-1

Methyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B1367452
CAS RN: 70920-59-1
M. Wt: 214.28 g/mol
InChI Key: VCXKHPUXNZJDDG-UHFFFAOYSA-N
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Description

“Methyl 2,4,6-trimethylbenzenesulfonate” is a chemical compound with the molecular formula C10H14O3S . It is also known as “DSTMS” in some scientific literature .


Synthesis Analysis

The synthesis of “Methyl 2,4,6-trimethylbenzenesulfonate” can be achieved through a metathesis reaction . One method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (solid crystals) with methanol (solvent as well as reactant). The product of this reaction should be “Methyl 2,4,6-trimethylbenzenesulfonate” and HCl .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The molecular structure features a sulfonate group with S=O bond lengths of 1.4198 (19) and 1.4183 (19) Å and a S–O bond length of 1.6387 (18) Å .


Physical And Chemical Properties Analysis

“Methyl 2,4,6-trimethylbenzenesulfonate” has a molecular weight of 214.29 . It is a solid at room temperature . The compound has a band gap of 2.28 eV .

Scientific Research Applications

Terahertz Pulse Generation

Methyl 2,4,6-trimethylbenzenesulfonate has been studied for its application in generating terahertz (THz) pulses. In research by Stillhart et al. (2008), the optical properties of this compound, particularly in its derivative form 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), were measured. DSTMS showed superior qualities for efficient THz pulse generation compared to similar materials, marking it as a significant material in the field of nonlinear optics and THz technologies (Stillhart, Schneider, & Günter, 2008).

Polymerization Catalyst

Subramanian et al. (2009) explored the use of iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant in vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene. The study found this compound to be effective in producing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. This indicates its potential as a catalyst in the production of conductive polymers, a key area in materials science and electronics (Subramanian, Clark, Winther‐Jensen, Macfarlane, & Spiccia, 2009).

Synthesis of Organic Crystals for Nonlinear Optics

Research into the synthesis and characterization of various organic crystals incorporating 2,4,6-trimethylbenzenesulfonate derivatives has shown their utility in nonlinear optics. For instance, Yang et al. (2007) presented the DSTMS crystal, demonstrating its high second-order nonlinear optical properties and its effectiveness in generating THz waves. This suggests its utility in advanced optical applications and the development of new photonic materials (Yang, Mutter, Stillhart, Ruiz, Aravazhi, Jazbinsek, Schneider, Gramlich, & Günter, 2007).

Antibacterial Applications

Popiołek et al. (2021) conducted a study on the synthesis and in vitro antimicrobial activity of 2,4,6-trimethylbenzenesulfonyl hydrazones. This research highlighted the potential of these compounds as antimicrobial agents, particularly against Gram-positive bacterial strains. This suggests the potential pharmaceutical applications of derivatives of 2,4,6-trimethylbenzenesulfonate in combating bacterial infections (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).

Gas Separation Applications

Abdulhamid et al. (2021) studied a sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized using 2,4,6-trimethylbenzenesulfonic acid. This material demonstrated improved gas separation properties, particularly in CO2/CH4 selectivity, due to its strong hydrogen bonding. This highlights the compound's potential in the field of environmental engineering and energy, specifically in gas separation technologies (Abdulhamid, Genduso, Ma, & Pinnau, 2021).

Safety And Hazards

“Methyl 2,4,6-trimethylbenzenesulfonate” is harmful if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

“Methyl 2,4,6-trimethylbenzenesulfonate” has been used in the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have applications in data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, THz generation, and detection . The development of THz technology contributes to applications such as scanning, far-IR spectroscopy, imaging, and explosive detection in security .

properties

IUPAC Name

methyl 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKHPUXNZJDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536277
Record name Methyl 2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trimethylbenzenesulfonate

CAS RN

70920-59-1
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70920-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

to a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (30 g, 0.136 mol) dissolved in methanol (350 ml), a solution of NaOH (5.49 g, 0.136 mol, 1 equiv.) dissolved in methanol (60 ml) was added dropwise. White NaCl was precipitated and filtered to remove NaCl, and the filtered solution was evaporated, followed by extraction with water and methylene chloride, and the organic layer was obtained, evaporated the solvent therefrom and then dried in a vacuum, affording a white solid at a yield of 96%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
5.49 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OSINA CHLORIDES - pdfs.semanticscholar.org
Nucleophilic substitution processes at tetracoordinated sulfur atoms have been the subject of detailed research for many years. Due to the electronic characteristics of the sulfur atom (…
Number of citations: 3 pdfs.semanticscholar.org
FDJ Brunner, OP Kwon, SJ Kwon, M Jazbinšek… - Optics express, 2008 - opg.optica.org
Broadband THz pulses have been generated in 2-[3-(4- hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene]malononitrile (OH1) by optical rectification of sub-picosecond laser pulses. We …
Number of citations: 178 opg.optica.org

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